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Compound of Interest

Compound Name: Isocaproaldehyde

CAS No.: 1119-16-0

Cat. No.: B1672222

Get Quote

An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data of isocaproaldehyde (4-methylpentanal) for researchers, scientists,

and drug development professionals.

Introduction
Isocaproaldehyde, systematically named 4-methylpentanal, is an organic compound with the

chemical formula C6H12O. It is a branched-chain aldehyde that plays a role in various

biological processes and is utilized as a fragrance and flavoring agent. A thorough

understanding of its spectroscopic properties is crucial for its identification, characterization,

and quality control in research and industrial applications. This technical guide provides a

comprehensive overview of the ¹H NMR, ¹³C NMR, IR, and MS data of isocaproaldehyde,

complete with detailed experimental protocols and data visualization.

Spectroscopic Data
The following tables summarize the key spectroscopic data for isocaproaldehyde.
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¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Isocaproaldehyde

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectroscopic Data for Isocaproaldehyde

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for Isocaproaldehyde

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1672222?utm_src=pdf-body
https://www.benchchem.com/product/b1672222?utm_src=pdf-body-href
https://www.benchchem.com/product/b1672222?utm_src=pdf-body
https://www.benchchem.com/product/b1672222?utm_src=pdf-body-href
https://www.benchchem.com/product/b1672222?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672222?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


🔒 FULL PROTOCOL TRUNCATED
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data, please view the interactive version.
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Mass Spectrometry (MS)
Table 4: Major Mass Spectral Fragments for Isocaproaldehyde

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Experimental Protocols
The following are detailed methodologies for the acquisition of the presented spectroscopic

data.

NMR Spectroscopy
A sample of isocaproaldehyde (approximately 10-20 mg) is dissolved in deuterated

chloroform (CDCl₃, 0.5-0.7 mL). The solution is then transferred to a 5 mm NMR tube.
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¹H NMR: The spectrum is acquired on a 400 MHz NMR spectrometer. Data is collected over

a spectral width of 0-10 ppm with a sufficient number of scans to achieve a good signal-to-

noise ratio. Chemical shifts are referenced to the residual solvent peak of CDCl₃ at 7.26

ppm.

¹³C NMR: The spectrum is acquired on the same spectrometer at a frequency of 100 MHz. A

proton-decoupled sequence is used to simplify the spectrum. The spectral width is typically

0-220 ppm. Chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

NMR Spectroscopy Experimental Workflow

Infrared (IR) Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped

with an Attenuated Total Reflectance (ATR) accessory. A small drop of neat isocaproaldehyde
is placed directly onto the ATR crystal. The spectrum is recorded in the range of 4000-400 cm⁻¹

with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded

prior to the sample measurement and subtracted from the sample spectrum.
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ATR-FTIR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)
Mass spectral data is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS)

system. A dilute solution of isocaproaldehyde in a volatile solvent (e.g., dichloromethane) is

injected into the GC.

Gas Chromatography (GC): A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x

0.25 µm) is used for separation. The oven temperature is programmed to start at a low

temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to ensure good

separation of the analyte from the solvent and any impurities.

Mass Spectrometry (MS): The mass spectrometer is operated in electron ionization (EI)

mode at 70 eV. The mass spectrum is scanned over a range of m/z 10-200.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1672222?utm_src=pdf-body-href
https://www.benchchem.com/product/b1672222?utm_src=pdf-body-img
https://www.benchchem.com/product/b1672222?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672222?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

GC-MS Experimental Workflow

Data Interpretation and Signaling Pathways
While isocaproaldehyde itself is not directly involved in complex signaling pathways in the

same manner as signaling molecules like hormones or neurotransmitters, its metabolic fate and

its interaction with biological systems are of interest. For instance, isocaproaldehyde is a

product of the side-chain cleavage of cholesterol, a key step in steroidogenesis. The following

diagram illustrates this relationship.
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Isocaproaldehyde in Steroidogenesis

To cite this document: BenchChem. [Spectroscopic Profile of Isocaproaldehyde: A Technical
Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1672222#spectroscopic-data-nmr-ir-ms-of-
isocaproaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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